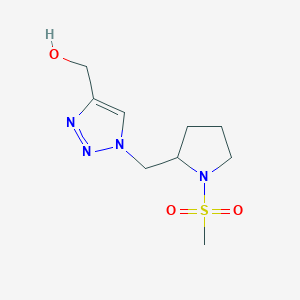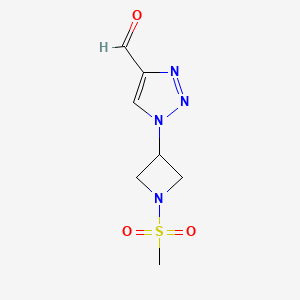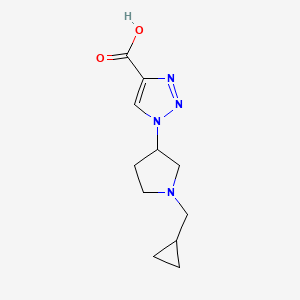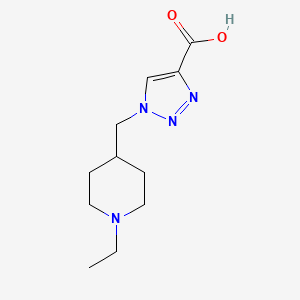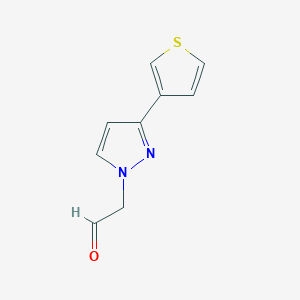
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that results in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .
Molecular Structure Analysis
The molecular structure of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde comprises a pyrazole ring fused to a thiophene ring, with an aldehyde group attached to the pyrazole ring.
Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that results in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .
Physical And Chemical Properties Analysis
Thiophene derivatives, including this compound, are known for their unique electronic, optical, and redox properties due to their small HOMO-LUMO gap and high polarizability of a sulfur atom . These properties lead to stabilization in various oxidation states and excellent charge transport properties .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including derivatives of the mentioned compound, for antimicrobial applications. These compounds have been characterized through various analytical techniques such as FTIR, 1H NMR, and X-ray diffraction, indicating their potential in biomedical applications due to their biological activity against a range of pathogens (Hamed et al., 2020).
Antimicrobial Activity
A series of pyrazole-based heterocycles have been synthesized, demonstrating significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest their potential use in developing new therapeutics for treating infections and inflammation (Abdel-Wahab et al., 2012).
Biological Activity
Various studies have focused on the biological activities of these compounds, particularly their antimicrobial effects. For instance, microwave-assisted synthesis of flavonols based on the compound has shown promising antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Ashok et al., 2016).
Molecular Docking and Antidepressant Activity
Research into the antidepressant activity of thiophene-based pyrazolines has been conducted, providing insights into their therapeutic potential. These studies include in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction, highlighting the importance of these compounds in neuropsychiatric research (Mathew et al., 2014).
Orientations Futures
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-4-11-3-1-9(10-11)8-2-6-13-7-8/h1-3,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYVROICDBHJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



